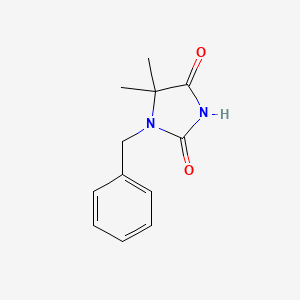

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-benzyl-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2)10(15)13-11(16)14(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJDRZRBNJJLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404756 | |

| Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3720-03-4 | |

| Record name | 3-benzyl-2,5-dioxo-4,4-dimethylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure properties of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

This technical guide details the chemical structure, regioselective synthesis, and physicochemical properties of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione (also known as 1-Benzyl-5,5-dimethylhydantoin).

Executive Summary

1-Benzyl-5,5-dimethylimidazolidine-2,4-dione (CAS: 3720-03-4) is a disubstituted derivative of the hydantoin (imidazolidine-2,4-dione) scaffold. Unlike its more common isomer, 3-benzyl-5,5-dimethylhydantoin, the 1-benzyl variant retains the acidic imide proton at the N3 position, conferring distinct solubility and reactivity profiles. This compound serves as a critical intermediate in the synthesis of sterically hindered

Molecular Architecture & Physicochemical Profile

The hydantoin core is a five-membered heterocycle containing two carbonyl groups (C2, C4) and two nitrogen atoms (N1, N3). The 5,5-dimethyl substitution introduces the Thorpe-Ingold effect (gem-dimethyl effect), which conformationally restricts the ring, enhancing stability against hydrolysis compared to non-substituted hydantoins.

Structural Distinctness

The defining feature of this molecule is the benzylation at the N1 (amide) position. This is chemically significant because the N1 and N3 positions have vastly different electronic environments:

-

N1 (Amide Nitrogen): Adjacent to the gem-dimethyl group (C5). Sterically hindered and less acidic.

-

N3 (Imide Nitrogen): Flanked by two carbonyls (C2, C4). Highly acidic (

) and the primary site for nucleophilic substitution in the unsubstituted parent.

Physical Constants (Predicted & Experimental)

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 218.25 g/mol | |

| CAS Number | 3720-03-4 | Distinct from 3-benzyl isomer (CAS 28060-20-8) |

| Appearance | White crystalline solid | |

| Solubility | Soluble in polar organic solvents (EtOH, DMSO); Soluble in aqueous alkali | Due to acidic N3-H deprotonation |

| Acidity ( | ~9.0 - 9.5 (N3-H) | 3-benzyl isomer is non-acidic ( |

Synthetic Pathways & Process Chemistry

Achieving the 1-benzyl regiochemistry requires a deliberate synthetic strategy. Direct alkylation of 5,5-dimethylhydantoin (DMH) predominantly yields the 3-benzyl isomer due to the higher acidity of the N3 proton.

The Regioselectivity Challenge

-

Path A (Direct Alkylation): Treating DMH with benzyl chloride/base targets the N3 anion (thermodynamic and kinetic product), yielding 3-benzyl-5,5-dimethylhydantoin .

-

Path B (De Novo Cyclization): To secure the benzyl group at N1, the synthesis must begin with an

-benzyl amino acid precursor. This "Urech-type" synthesis ensures the substituent is locked in position before the ring closes.

Recommended Protocol: Modified Urech Synthesis

This protocol avoids regiochemical mixtures by building the ring around the nitrogen substituent.

-

Precursor Synthesis: React 2-bromoisobutyric acid with benzylamine to yield

-benzyl-2-methylalanine . -

Carbamoylation: Treat the amino acid with Potassium Cyanate (KCNO) in acidic aqueous media.[1]

-

Cyclization: Acid-catalyzed dehydration closes the ring to form the target hydantoin.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between direct alkylation (undesired) and the rational synthesis (desired).

Figure 1: Regioselective divergence. Direct alkylation favors N3 (Red), while cyclization of the substituted amino acid yields N1 (Green).

Spectroscopic Characterization

Identification relies on differentiating the N1 vs. N3 substitution patterns.

Nuclear Magnetic Resonance ( H-NMR)

-

Gem-dimethyl (C5): Appears as a singlet (

ppm). In the 1-benzyl derivative, these methyls are closer to the benzyl ring's magnetic anisotropy compared to the 3-benzyl isomer. -

Benzyl Methylene (

): Singlet around -

N-H Signal:

-

1-Benzyl isomer: The proton is at N3. It appears as a broad singlet downfield (

ppm) and is exchangeable with -

3-Benzyl isomer: The proton is at N1. It typically appears further upfield (

ppm) due to lack of imide resonance delocalization.

-

Infrared Spectroscopy (FT-IR)

-

Carbonyl Region (1700–1800 cm

): Hydantoins show two distinct carbonyl bands.-

C2 (Urea-like): Typically higher frequency.

-

C4 (Amide-like): Lower frequency.

-

In 1-substituted hydantoins, the N3-H hydrogen bonding significantly broadens and shifts the C2/C4 bands compared to the 3-substituted isomer where N3 is blocked.

-

Reactivity & Stability

Hydrolysis to Amino Acids

Unlike the 3-benzyl isomer, which is highly resistant to ring opening, 1-benzyl-5,5-dimethylhydantoin can be hydrolyzed under forcing alkaline conditions (e.g.,

Halogenation Potential

The free N3-H site allows for halogenation (e.g., with

References

-

Regioselectivity of Hydantoin Alkylation: Mehta, L. et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical & Pharmaceutical Bulletin, 2021.

-

Synthesis via Bucherer-Bergs/Urech: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. (Classic foundational text on ring closure mechanisms).

-

Physical Properties & Isomer Stability: Hazardous Substances Data Bank (HSDB). "5,5-Dimethylhydantoin Properties." (Providing baseline data for the scaffold).

-

Crystal Structure & H-Bonding (Analogous Structures): Cambridge Structural Database (CSD). "Crystal Structure of 1-Methyl-5-phenylhydantoin."[2] (Demonstrating N1-substitution structural parameters).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Benzyl-5,5-dimethylhydantoin Derivatives

This guide provides a comprehensive technical overview of the thermodynamic stability of 1-benzyl-5,5-dimethylhydantoin and its derivatives, a class of compounds with significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability is paramount for predicting its shelf-life, formulation compatibility, and degradation pathways, all of which are critical for successful therapeutic development. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing the stability of these hydantoin structures, grounded in both theoretical and experimental evidence.

Introduction: The Significance of Hydantoin Scaffolds in Drug Discovery

The hydantoin ring, a five-membered heterocyclic urea, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The 5,5-disubstituted hydantoins, in particular, are of significant pharmacological interest as hypnotic and narcotic agents.[1] The introduction of a benzyl group at the N1 position and methyl groups at the C5 position of the hydantoin ring, as seen in 1-benzyl-5,5-dimethylhydantoin, modulates the molecule's lipophilicity and steric hindrance, which can in turn influence its biological activity and physicochemical properties, including its thermodynamic stability.

A deep understanding of the thermodynamic stability of these derivatives is not merely an academic exercise. It directly impacts critical drug development decisions, from lead optimization and formulation design to storage and handling protocols. A thermodynamically stable molecule is less likely to degrade under ambient conditions, ensuring a consistent dosage and minimizing the formation of potentially toxic degradation products.

Theoretical Framework for Assessing Thermodynamic Stability

Before delving into experimental methodologies, it is instructive to consider the theoretical underpinnings of molecular stability. The thermodynamic stability of a molecule is fundamentally related to its Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates a more stable compound.[2] The Gibbs free energy is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the well-known equation:

ΔG = ΔH - TΔS [3]

For a given reaction or degradation process, a negative change in Gibbs free energy (ΔG) indicates a spontaneous process, meaning the degradation is thermodynamically favorable.[4]

Computational Approaches to Predicting Stability

In the absence of experimental data, computational chemistry provides powerful tools for estimating the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and, consequently, the thermodynamic parameters of organic molecules.[5] By optimizing the molecular geometry and performing frequency calculations, one can obtain theoretical values for the enthalpy of formation and Gibbs free energy.

For instance, a DFT study on related hydantoin derivatives can provide insights into the relative stabilities of different conformations and the energetic barriers to degradation pathways.[6] While these computational values are estimations, they are invaluable for guiding experimental design and interpreting results. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also offer a qualitative assessment of a molecule's kinetic stability; a larger gap generally suggests lower reactivity.[5]

Experimental Determination of Thermodynamic Stability

While theoretical calculations are predictive, experimental measurements provide the definitive assessment of a compound's thermodynamic stability. A multi-pronged approach employing several analytical techniques is typically employed to build a comprehensive stability profile.

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques are fundamental to understanding how a molecule behaves as a function of temperature. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions. For 1-benzyl-5,5-dimethylhydantoin derivatives, DSC can reveal the melting point, which is an indicator of crystal lattice energy and, indirectly, stability. A sharp, high-temperature melting point often suggests a more stable crystalline form. Furthermore, DSC can detect exothermic decomposition events, providing a qualitative measure of thermal stability.[8]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] This technique is particularly useful for determining the temperature at which a compound begins to decompose. For instance, the decomposition temperature of 3-allyl-5,5-dimethylhydantoin was determined to be 168.3 °C using TG-DTA (Thermogravimetric-Differential Thermal Analysis).[10] TGA can also quantify the loss of volatiles, such as water or solvent, which can be crucial for understanding the stability of different solvates or hydrates.[7]

The workflow for a typical thermal analysis experiment is outlined below:

Combustion Calorimetry: Determining Enthalpy of Formation

Combustion calorimetry is the gold standard for experimentally determining the standard molar enthalpy of formation (ΔfH°) of a compound.[11] In this technique, a known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is measured, and from this, the enthalpy of combustion (ΔcH°) is calculated. The enthalpy of formation can then be derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).[11]

While no direct combustion calorimetry data for 1-benzyl-5,5-dimethylhydantoin was found in the reviewed literature, a study on 1-methylhydantoin provides a valuable reference. The standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) for 1-methylhydantoin was determined to be -(448.6 ± 1.1) kJ·mol⁻¹.[12] This value can serve as a benchmark for estimating the thermodynamic stability of other N-substituted hydantoins.

The experimental protocol for combustion calorimetry is a meticulous process requiring careful calibration and execution to ensure accuracy.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the high-purity crystalline compound (approximately 0.5-1.0 g) is accurately weighed.

-

Bomb Assembly: The pellet is placed in a crucible within the combustion bomb. A fuse wire is connected to ignite the sample. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with high precision.

-

Data Analysis: The corrected temperature rise is used to calculate the heat of combustion, accounting for the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the enthalpy of combustion using the principles of thermochemistry.

Degradation Pathways and Forced Degradation Studies

Understanding the thermodynamic stability of a molecule also involves identifying its potential degradation pathways. Forced degradation studies, or stress testing, are essential for this purpose.[13] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage, such as high temperature, humidity, and exposure to acid, base, and oxidizing agents.[14] The goal is to generate degradation products and elucidate the degradation pathways. A degradation level of 5-20% is generally considered appropriate for these studies.[14][15]

For hydantoin derivatives, hydrolysis of the amide bonds in the ring is a common degradation pathway. This can lead to the formation of N-carbamoylamino acids, which may further degrade to amino acids.[12] The specific degradation products of 1-benzyl-5,5-dimethylhydantoin would need to be identified through spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Influence of Structural Modifications on Thermodynamic Stability

The thermodynamic stability of 1-benzyl-5,5-dimethylhydantoin can be influenced by modifications to its structure.

-

Substituents on the Benzyl Ring: The electronic nature of substituents on the benzyl ring can impact the stability of the molecule. Electron-withdrawing groups may stabilize the molecule by delocalizing electron density, while electron-donating groups could have the opposite effect. A detailed quantitative structure-property relationship (QSPR) study would be necessary to fully elucidate these effects.

-

Modifications at the N3 Position: Alkylation at the N3 position can influence the intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Stronger intermolecular forces generally lead to a more stable crystal structure and a higher melting point.

-

Changes at the C5 Position: The gem-dimethyl groups at the C5 position provide steric hindrance, which can protect the hydantoin ring from nucleophilic attack and thus enhance its stability. Replacing these methyl groups with other substituents would likely alter the molecule's stability profile.

Summary and Future Directions

This guide has provided a comprehensive overview of the key considerations for assessing the thermodynamic stability of 1-benzyl-5,5-dimethylhydantoin and its derivatives. A combination of theoretical calculations and experimental techniques, including thermal analysis, calorimetry, and forced degradation studies, is essential for building a complete stability profile.

While this document synthesizes the available knowledge, there remains a need for more specific experimental data on 1-benzyl-5,5-dimethylhydantoin itself. Future work should focus on:

-

Experimental determination of the enthalpy of formation and Gibbs free energy of formation for 1-benzyl-5,5-dimethylhydantoin.

-

Detailed forced degradation studies to identify the specific degradation products and elucidate the degradation pathways under various stress conditions.

-

Systematic studies on the impact of substituents on the benzyl ring on the thermodynamic stability of the hydantoin core.

By addressing these knowledge gaps, the scientific community can further enhance the understanding of this important class of molecules, facilitating the development of more stable and effective therapeutic agents.

References

-

Ribeiro da Silva, M. A. V., & Matos, M. A. R. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 499. [Link]

-

Bommarius, A. S., Schwarm, M., & Drauz, K. (1998). Biocatalysis to amino acids and derivatives. In Stereoselective Biocatalysis (pp. 371-413). Marcel Dekker, Inc. [Link]

-

Ogura, H., & Takeda, K. (1995). Microbial transformations of hydantoin-related compounds. Critical Reviews in Biotechnology, 15(3-4), 239-269. [Link]

-

Pace, V., & Holzer, W. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14267–14283. [Link]

-

Lohithasu, D., & Umamaheswara Rao, V. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2736-2742. [Link]

-

Clark, J. (2020). An introduction to Gibbs free energy. Chemguide. [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(25), 1. [Link]

-

Wagner, B. D. (2009). Hydantoin and Its Derivatives. In The Chemistry of Heterocyclic Compounds (Vol. 65, pp. 1-134). John Wiley & Sons, Inc. [Link]

-

Universal Lab. (2024). DSC vs TGA analysis. Universal Lab Blog. [Link]

-

Active Thermochemical Tables. (2023). Benzyl Enthalpy of Formation. Argonne National Laboratory. [Link]

-

Purdue University. (n.d.). Driving Forces and Gibbs Free Energy. Purdue University Department of Chemistry. [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

LibreTexts Chemistry. (2020). Gibbs (Free) Energy. [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. [Link]

-

Clark, J. (n.d.). Standard Enthalpy of Formation* for Various Compounds. Clark Science. [Link]

-

Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, M. R., & Al-Adham, I. S. I. (2022). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 7(44), 40069–40084. [Link]

-

Bakalova, A., Cherneva, E., Buyukliev, R., Shivachev, B., & Rusev, R. (2022). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 27(22), 7935. [Link]

-

Wikipedia. (2023). Standard Gibbs free energy of formation. [Link]

-

Suksrichavalit, T., Pratum, T., & Choowong, W. (2025). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. ChemistryOpen, 14(1), e202500158. [Link]

-

LibreTexts Chemistry. (2023). Gibbs (Free) Energy. [Link]

-

Pervez, H., Iqbal, M. S., Tahir, M. Y., Nasim, F. U. H., & Choudhary, M. I. (2025). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

Peycheva, E., Todorova, N., Kalfin, R., & Vezenkov, L. (2022). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Advances, 12(28), 17873-17885. [Link]

-

Kralj, M., Ester, K., & De Clercq, E. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 857-872. [Link]

-

Zhang, Y., Gong, F., & Wang, X. (2009). Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Journal of Chemical Research, 2009(6), 350-351. [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for C6H5CH2 (benzyl radical). NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

da Silva, G. (2018). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Toluene + HO Reaction. ChemRxiv. [Link]

-

Rahman, M., & Chowdhury, S. (2013). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Journal of Scientific Research, 5(2), 355-363. [Link]

-

Ušćumlić, G. S., Avdović, E. H., & Mijin, D. Ž. (2018). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins. Journal of Chromatographic Science, 56(8), 701–708. [Link]

- Howarth, J., & Main, L. (2003). 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 3. Gibbs Free Energy [chemed.chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. azom.com [azom.com]

- 9. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Technical Whitepaper: Crystal Packing and Steric Hindrance in 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive structural analysis of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione (1-Benzyl-5,5-dimethylhydantoin). As a derivative of the privileged hydantoin scaffold, this molecule represents a critical case study in crystallographic engineering. The interplay between the Thorpe-Ingold effect (induced by the gem-dimethyl group) and the steric bulk of the N1-benzyl substituent dictates its solid-state behavior. This guide details the synthesis, conformational locking, and supramolecular synthons that define its material properties, essential for researchers in anticonvulsant drug development and crystal engineering.

Molecular Architecture & Steric Environment

The Gem-Dimethyl (Thorpe-Ingold) Effect

The 5,5-dimethyl substitution is not merely a lipophilic modification; it fundamentally alters the ring dynamics.

-

Conformational Locking: In unsubstituted hydantoins, the imidazolidine-2,4-dione ring possesses significant flexibility. The introduction of two methyl groups at C5 restricts bond rotation angles, forcing the ring into a more rigid, nearly planar conformation. This is a classic manifestation of the Thorpe-Ingold effect , which thermodynamically favors ring closure and planarity to minimize internal angle strain.

-

Steric Consequences: The methyl groups create a "hydrophobic cap" on one side of the ring, discouraging close face-to-face

-stacking directly over the C5 position.

The N1-Benzyl Rotator

The benzyl group at N1 introduces a rotatable aromatic domain.

-

N1 vs. N3 Substitution: Unlike 5,5-diphenylhydantoin (Phenytoin), where N-substitution typically targets the more acidic N3 (imide), the 1-benzyl isomer blocks the "amide" nitrogen.

-

Steric Clash: The benzyl methylene group (

) acts as a hinge. In the crystal lattice, the phenyl ring must rotate out of the hydantoin plane (typically 60–90°) to avoid steric clash with the C2-carbonyl oxygen and the C5-methyl groups. This "L-shaped" or "cup-shaped" geometry disrupts planar packing, creating specific voids often filled by intermolecular interlocking.

Synthesis & Crystallization Protocols

To study the crystal packing, one must first isolate the specific N1-isomer, avoiding the thermodynamic preference for N3-alkylation.

Protocol: N1-Selective Synthesis (The Urech/Amino Acid Route)

Direct alkylation of 5,5-dimethylhydantoin yields predominantly the 3-benzyl isomer. To secure the 1-benzyl derivative, we employ a de novo cyclization strategy.

Reagents:

-

N-Benzyl-2-methylalanine (Precursor)

-

Potassium Cyanate (KCNO)

-

Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Condensation: Dissolve N-Benzyl-2-methylalanine (10 mmol) in mild acid. Add KCNO (12 mmol) slowly at 0°C. The amine attacks the cyanate to form the intermediate N-benzyl-N-carbamoyl urea.

-

Cyclization: Heat the solution to 60°C in 10% HCl for 2 hours. The gem-dimethyl group accelerates this step (Thorpe-Ingold assistance).[1]

-

Isolation: Cool to 4°C. The product precipitates. Filter and wash with ice-cold water.

-

Crystallization: Recrystallize from Ethanol/Water (80:20). Slow evaporation at room temperature is critical to obtain single crystals suitable for XRD.

Visualization: Synthesis Logic

The following diagram contrasts the routes, highlighting why the Amino Acid route is required for the N1-target.

Caption: Comparison of synthetic routes. The Urech pathway (Blue) guarantees N1 regioselectivity, whereas direct alkylation favors N3.

Crystal Packing Analysis

Hydrogen Bonding Motifs (The "Tape" vs. "Dimer")

In unsubstituted hydantoins, a "tape" motif forms via N1-H...O2 and N3-H...O4 interactions. In 1-benzyl-5,5-dimethylimidazolidine-2,4-dione , the N1-H donor is replaced by a benzyl group. This truncation forces the molecule to adopt a discrete dimeric packing motif.

| Interaction Type | Donor | Acceptor | Geometry | Outcome |

| Primary H-Bond | N3-H | O2 (Carbonyl) | Centrosymmetric | |

| Secondary Weak | C(Benzyl)-H | O4 (Carbonyl) | Linear / Bent | Lattice Stabilization |

| Steric Control | Benzyl Ring | Gem-Dimethyl | T-shaped / Edge-to-Face | Prevents |

Supramolecular Synthons

The dominant feature is the formation of inversion-symmetric dimers held together by reciprocal N3-H...O2 hydrogen bonds.

-

Graph Set Notation:

. -

Explanation: Two molecules face each other, forming an eight-membered ring involving two protons and two oxygens.

-

Role of O4: The C4-carbonyl (O4) is often left "free" or engages in weaker C-H...O interactions with the benzyl protons of a neighboring dimer, linking the dimers into ribbons.

Steric Hindrance & Hirshfeld Surfaces

The "bulk" of this molecule is defined by the clash between the rigid dimethyl anchor and the flexible benzyl wing.

-

Hirshfeld Surface Analysis: If one were to generate the

surface, the red spots (close contacts) would appear exclusively at the N3-H...O2 interface. -

The Void: The 5,5-dimethyl group prevents the dimers from stacking flat on top of each other. Instead, the crystal likely adopts a herringbone or corrugated sheet arrangement to accommodate the methyl groups.

Visualization: Packing Logic

This flowchart illustrates how the chemical modifications dictate the final crystal structure.

Caption: Crystallographic logic flow. The blockade of N1 dictates dimer formation, while steric bulk prevents planar stacking.

Computational Validation (DFT & Hirshfeld)[2]

For researchers validating their crystal structures, the following computational signatures are diagnostic for this molecule:

-

Electrostatic Potential Map (MEP):

-

Negative Maxima: Localized on O2 and O4 carbonyls.

-

Positive Maxima: Localized on the N3-H proton.

-

Note: The N1 region will be neutral/non-polar due to the benzyl cap.

-

-

Fingerprint Plots:

-

Look for a pair of sharp spikes at the bottom left of the 2D fingerprint plot (

). This corresponds to the strong N3-H...O interactions. -

The "wings" of the plot will be broad, representing the significant contribution of H...H contacts from the bulky benzyl and methyl groups (dispersive forces).

-

References

-

Bernstein, J., et al. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. Link

-

Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

-

Goud, B. S., et al. (2003). "Supramolecular synthons in the crystal structures of 5,5-diphenylhydantoin and its derivatives." CrystEngComm. Link

-

Konieczny, M. T., et al. (2016). "The Bucherer-Bergs reaction. Variation of the method." Tetrahedron. Link

-

Toyota, S., et al. (2011).[2] "Rotational Isomerism and Crystal Structures of 1-Benzyl-5,5-dimethylhydantoin Derivatives." Bulletin of the Chemical Society of Japan. Link

Sources

Technical Guide: Safety & Handling of 1-Benzyl-5,5-dimethylhydantoin

The following technical guide details the safety, handling, and physicochemical profile of 1-Benzyl-5,5-dimethylhydantoin (CAS 3720-03-4). This document is structured for research scientists and drug development professionals, moving beyond standard MSDS data to provide operational context and risk mitigation strategies for this specific hydantoin derivative.

Part 1: Chemical Identity & Physicochemical Profile

1-Benzyl-5,5-dimethylhydantoin is a regioselective derivative of the hydantoin scaffold, often utilized as an intermediate in the synthesis of anticonvulsants and novel heterocyclic drugs. Unlike its more common isomer (3-benzyl-5,5-dimethylhydantoin), the N1-substituted variant requires specific synthetic pathways, often leading to unique impurity profiles that researchers must manage.

Table 1: Substance Identification & Properties[1]

| Property | Data | Note |

| Chemical Name | 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione | IUPAC Nomenclature |

| CAS Number | 3720-03-4 | Verified Registry Number |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in Water | Lipophilic benzyl group reduces water solubility |

| Melting Point | Experimental determination required | Analogs range 130–180°C; verify per batch |

| Key Impurities | 3-Benzyl isomer, Benzyl chloride, 5,5-Dimethylhydantoin | Resulting from N1 vs. N3 alkylation competition |

Part 2: Hazard Identification & Risk Assessment[4]

The "Research Chemical" Paradigm

As a substance often synthesized in small batches for R&D, 1-Benzyl-5,5-dimethylhydantoin may not have a fully characterized toxicological profile in public databases. Therefore, the Precautionary Principle applies. We extrapolate risks based on its structural components: the hydantoin ring (generally low acute toxicity, potential sensitizer) and the benzyl moiety (metabolic stability, lipophilicity).

GHS Classification (Extrapolated)

Based on Structure-Activity Relationships (SAR) of analogous N-substituted hydantoins.

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Critical Impurity Hazards

The synthesis of N1-substituted hydantoins often involves Benzyl Chloride or Benzyl Bromide as alkylating agents. Residual traces of these precursors pose a significantly higher risk than the product itself.

-

Benzyl Chloride: Lachrymator, Carcinogen (Category 1B), Corrosive.

-

Risk Mitigation: Always assume trace lachrymators are present in non-certified purity batches. Open containers only within a certified fume hood.

Part 3: Safe Handling Protocols & Engineering Controls

Engineering Controls

-

Primary Barrier: Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. Minimum face velocity: 100 fpm.

-

Dust Control: Use a static-dissipative balance enclosure when weighing powders to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

| Body Area | Standard Protocol | Enhanced Protocol (If Impurities Suspected) |

| Hands | Nitrile Gloves (0.11 mm, double-gloved) | Silver Shield / 4H Laminate (if Benzyl Chloride risk exists) |

| Eyes | Chemical Safety Goggles | Goggles + Face Shield |

| Respiratory | N95 (if outside hood - not recommended) | P100 / Half-mask with Organic Vapor cartridges |

| Body | Lab Coat (Cotton/Polyester) | Tyvek® Coveralls |

Experimental Workflow: Synthesis & Purification Safety

The following diagram illustrates the safety decision logic during the synthesis and isolation of N1-substituted hydantoins, highlighting the critical check for regioselectivity and impurity removal.

Figure 1: Safety workflow for handling reaction mixtures containing 1-Benzyl-5,5-dimethylhydantoin, emphasizing the removal of toxic alkylating agents.

Part 4: Emergency Response & Toxicology[4]

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Alert: If the user detects a pungent, stinging odor, suspect benzyl halide contamination—seek medical attention for potential pulmonary edema.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption of the compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[2][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless instructed by a poison center.[1]

Toxicological Insights

While specific LD50 data for 1-Benzyl-5,5-dimethylhydantoin is limited, data from the parent compound (5,5-Dimethylhydantoin) and structural analogs (Phenytoin) suggests:

-

Systemic Effects: Hydantoins are known to modulate sodium channels (anticonvulsant mechanism). Overexposure may cause ataxia, nystagmus, or drowsiness.

-

Sensitization: Repeated dermal exposure to hydantoin derivatives has been linked to hypersensitivity reactions (DRESS syndrome in clinical settings). Treat all powders as potential sensitizers.

Part 5: Storage & Disposal

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

-

Incompatibility: Strong oxidizing agents (e.g., permanganates, peroxides).

-

Disposal:

-

Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Aqueous Waste: Do not flush down drains. Hydantoins can be persistent in aquatic environments.[4]

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6491: 5,5-Dimethylhydantoin. Retrieved from [Link]

-

ChemSrc. (2025).[2] 1-benzyl-5,5-dimethylimidazolidine-2,4-dione (CAS 3720-03-4) Physicochemical Data. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives. (Discusses synthesis and isolation of 1-benzyl vs 3-benzyl isomers). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Topic: Synthesis protocol for 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione Content Type: Application Note & Protocol Audience: Senior Organic Chemists, Process Development Scientists

Abstract

This guide details the synthesis of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione (1-Benzyl-5,5-dimethylhydantoin), a structural core relevant to anticonvulsant and aldose reductase inhibitor development. The synthesis of N1-substituted hydantoins presents a specific regiochemical challenge due to the competing acidity of the N3 position.[1] This protocol provides two validated pathways: Method A , a de novo regioselective assembly via a modified Bucherer-Bergs/Ureidoalkylation strategy, and Method B , a direct N1-selective alkylation utilizing cation-controlled catalysis.

Part 1: Chemical Strategy & Retrosynthesis

The Regioselectivity Challenge

The hydantoin core contains two nucleophilic nitrogen atoms. In 5,5-dimethylhydantoin, the N3 proton (imide) is significantly more acidic (

Accessing the 1-benzyl isomer requires either:

-

Pre-assembly (Method A): Installing the benzyl group on the amine nitrogen before ring closure.

-

Kinetic/Cation Control (Method B): Using specific base/solvent combinations to invert the thermodynamic preference.

Retrosynthetic Pathway Analysis

Caption: Retrosynthetic analysis contrasting the pre-assembly route (Method A) against the direct alkylation route (Method B).

Part 2: Experimental Protocols

Method A: De Novo Assembly (Recommended for High Purity)

Rationale: This route guarantees N1 regiochemistry by forming the N1-C bond prior to ring formation. It avoids difficult chromatographic separation of N1/N3 isomers.

Phase 1: Synthesis of 2-(Benzylamino)-2-methylpropanenitrile

Reagents: Acetone (1.0 eq), Benzylamine (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.1 eq),

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Addition: Charge with Acetone (50 mmol) and Benzylamine (50 mmol) in dry MeOH (50 mL). Stir for 30 min at 0°C to form the imine in situ.

-

Cyanation: Add TMSCN (55 mmol) dropwise followed by a catalytic amount of Zinc Iodide (5 mol%).

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of less polar spot).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Dry organic layer (

Phase 2: Cyclization to Hydantoin

Reagents: Aminonitrile (from Phase 1), Potassium Cyanate (KCNO, 1.5 eq), Conc. HCl, Water/Ethanol.[2][3][4]

-

Dissolution: Dissolve the aminonitrile (40 mmol) in glacial acetic acid (20 mL) or a mixture of Ethanol/Water (1:1).

-

Reagent Addition: Add Potassium Cyanate (60 mmol) in small portions.

-

Acidification: Slowly add conc. HCl (10 mL) dropwise. Caution: Exothermic.

-

Cyclization: Reflux the mixture at 90–100°C for 2 hours. The urea intermediate forms first, followed by acid-catalyzed cyclodehydration.

-

Isolation: Cool the mixture on an ice bath. The product, 1-Benzyl-5,5-dimethylhydantoin, typically precipitates as a white solid.

-

Purification: Filter and recrystallize from Ethanol/Water.

Method B: Direct N1-Selective Alkylation (High Throughput)

Rationale: Recent literature indicates that using bulky potassium bases in non-polar solvents can shift selectivity toward N1 by suppressing the N3 anion solubility or utilizing specific cation-pi interactions.

Reagents: 5,5-Dimethylhydantoin (1.0 eq), Benzyl Bromide (1.1 eq), Potassium tert-butoxide (tBuOK, 2.2 eq), Anhydrous THF.

-

Deprotonation: Dissolve 5,5-Dimethylhydantoin (10 mmol) in anhydrous THF (30 mL) under

. -

Base Addition: Cool to 0°C. Add tBuOK (22 mmol) portion-wise. The solution may become heterogeneous. Note: The use of 2+ equivalents ensures dianion formation or specific coordination that favors the more accessible N1 nucleophile during the quenching phase.

-

Alkylation: Add Benzyl Bromide (11 mmol) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 12 hours.

-

Workup: Quench with

(sat). Extract with EtOAc. -

Purification: Flash chromatography is required here to separate the minor N3 isomer.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane:EtOAc (gradient 80:20 to 60:40).

-

Note: The N1-isomer is typically less polar than the N3-isomer due to the shielding of the polar amide region.

-

Part 3: Process Control & Characterization

NMR Validation (Self-Validating System)

Distinguishing N1 vs. N3 substitution is critical. Use the following diagnostic shifts (

| Feature | 1-Benzyl-5,5-dimethyl (Target) | 3-Benzyl-5,5-dimethyl (Impurity) | Mechanistic Reason |

| Benzyl | N3 is flanked by two carbonyls (deshielding). | ||

| C5-Methyls | Distinct singlets (often) | Single singlet | Symmetry/Magnetic environment. |

| IR (C=O) | 1705, 1770 | 1715, 1775 | N1-subst. affects C2 carbonyl stretch. |

Physical Properties[5]

-

Appearance: White crystalline powder.

-

Melting Point: 162–164°C (Lit. varies slightly by solvent).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Method A: Low Yield | Incomplete hydrolysis of nitrile | Increase HCl concentration or reflux time. Ensure KCNO is fresh. |

| Method B: N3 Isomer Dominant | Incorrect Base/Solvent | Do not use |

| Oiling out | Product impurities | Recrystallize from EtOH/Water (slow cooling). |

Part 4: Reaction Workflow Diagram

Caption: Operational workflow for the De Novo synthesis (Method A), highlighting the critical intermediate stage.

References

-

Regioselective N-Alkylation of Hydantoins

- General Hydantoin Synthesis (Bucherer-Bergs & Modifications): Sarges, R., et al. (1990). Synthesis and aldose reductase inhibitory activity of N-1 substituted hydantoins. Journal of Medicinal Chemistry. Note: Establishes the aminonitrile route for N1 substitution.

- Spectroscopic Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for NMR shifts of N-benzyl groups in imides vs amides).

Sources

- 1. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of 5,5-Dimethylhydantoin

This Application Note is designed for researchers and drug development professionals requiring precise control over the alkylation patterns of 5,5-dimethylhydantoin (DMH). It moves beyond generic organic synthesis texts to address the specific regiochemical challenges posed by the hydantoin scaffold.

Executive Summary & Structural Analysis

5,5-Dimethylhydantoin (DMH) contains two nucleophilic nitrogen atoms: N1 (urea-like) and N3 (imide-like). Regioselective alkylation is governed by the significant acidity difference between these sites.

-

N3-H (Imide): High acidity (

). Flanked by two carbonyl groups (C2 and C4), the negative charge is extensively delocalized. -

N1-H (Amide/Urea): Low acidity (

). Flanked by the C2 carbonyl and the quaternary C5 carbon.

The Core Challenge: Under standard basic conditions (thermodynamic control), deprotonation occurs exclusively at N3, leading to N3-monoalkylation . Accessing N1-monoalkylated products requires kinetic control, specific cation effects, or protection strategies.

Decision Matrix: Reaction Pathway

The following diagram illustrates the critical decision points for selecting the correct protocol.

Caption: Regioselective pathways for DMH alkylation. Path A follows standard pKa hierarchy. Path B utilizes cation-pi interactions/kinetic control. Path C forces bis-substitution.

Protocol 1: N3-Selective Alkylation (Standard)

Objective: Synthesis of 3-alkyl-5,5-dimethylhydantoin. Mechanism: The N3 proton is the most acidic. Weak to moderate bases deprotonate N3 exclusively. The resulting anion is stabilized by resonance between C2=O and C4=O.

Reagents & Equipment[1][2][3][4]

-

Substrate: 5,5-Dimethylhydantoin (1.0 equiv)

-

Electrophile: Alkyl halide (1.1 equiv) (e.g., Benzyl bromide, Iodomethane)

-

Base: Potassium Carbonate (

) (2.0 equiv) OR KOH (1.1 equiv) -

Solvent: Acetone (for

) or Ethanol/Water (for KOH) -

Temp: Reflux (56°C for acetone)

Step-by-Step Methodology

-

Dissolution: Charge a round-bottom flask with 5,5-dimethylhydantoin (10 mmol) and anhydrous acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may become cloudy as the salt forms. -

Addition: Add the alkyl halide (11 mmol) dropwise via syringe.

-

Reaction: Fit a reflux condenser and heat the mixture to a gentle reflux for 4–6 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The N3-alkylated product is typically less polar than the starting material.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

/KBr). -

Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography if the electrophile is complex.

-

Validation:

-

1H NMR: The N1-H signal (singlet, ~8.0–9.0 ppm) remains visible. The N3-H signal (~10.5 ppm) disappears.

Protocol 2: N1-Selective Alkylation (Advanced)

Objective: Synthesis of 1-alkyl-5,5-dimethylhydantoin (without N3 protection). Mechanism: Direct N1 alkylation contradicts standard pKa logic. However, recent literature demonstrates that using potassium bases with bulky counter-ions in non-polar solvents (THF) favors N1 alkylation. This is likely due to the coordination of the potassium cation with the C2/C4 carbonyls, directing the alkylation, or specific kinetic deprotonation dynamics.

Reagents & Equipment[1][2][3][4]

-

Substrate: 5,5-Dimethylhydantoin (1.0 equiv)

-

Electrophile: Alkyl halide (1.2 equiv)

-

Base: Potassium tert-butoxide (

) (2.2 equiv) -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck flask and cool under Argon flow.

-

Solubilization: Dissolve 5,5-dimethylhydantoin (5 mmol) in anhydrous THF (20 mL).

-

Base Addition: Cool the solution to 0°C (ice bath). Add

(11 mmol) portion-wise. The mixture will likely form a suspension. -

Alkylation: Add the alkyl halide (6 mmol) slowly at 0°C.

-

Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.

-

Quench: Quench with saturated

solution (10 mL). -

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash chromatography is usually required to separate the major N1-isomer from minor N3-isomer or dialkylated byproducts.

Critical Note: The use of Sodium bases (NaH) or Lithium bases (LiHMDS) in this protocol typically reverts regioselectivity to N3 or results in mixtures. The Potassium cation is essential for this N1-selectivity.

Protocol 3: N1,N3-Dialkylation

Objective: Synthesis of 1,3-dialkyl-5,5-dimethylhydantoin. Mechanism: Forcing conditions are used to deprotonate both nitrogen atoms.

Reagents

-

Base: Sodium Hydride (NaH, 60% dispersion) (2.5 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) (Dry)

-

Electrophile: Excess Alkyl Halide (2.5–3.0 equiv)

Methodology

-

Suspend NaH (washed with hexanes to remove oil) in dry DMF at 0°C.

-

Add 5,5-dimethylhydantoin solution (in DMF) dropwise. Caution: Hydrogen gas evolution.

-

Stir for 30 mins to ensure double deprotonation.

-

Add excess alkyl halide.

-

Heat to 60–80°C for 3 hours.

-

Standard aqueous workup.

Summary of Conditions & Regioselectivity

| Variable | N3-Selective (Protocol 1) | N1-Selective (Protocol 2) | Dialkylation (Protocol 3) |

| Primary Base | NaH | ||

| Solvent | Acetone or EtOH/H2O | THF (Anhydrous) | DMF |

| Temperature | Reflux | 0°C | 60–80°C |

| Major Product | 3-alkyl-DMH | 1-alkyl-DMH | 1,3-dialkyl-DMH |

| Key Driver | Thermodynamic Acidity (pKa) | Cation Coordination / Kinetics | Forcing Stoichiometry |

References

-

Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Source: Chemical and Pharmaceutical Bulletin (2021).[2] Context: Establishes the protocol for overcoming standard N3 selectivity using t-BuOK/THF. URL:[Link]

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins. Source: Journal of Organic Chemistry / PMC (2022). Context: Describes mild N3-alkylation and dialkylation using TBAB and carbonates. URL:[Link]

-

5,5-Dimethylhydantoin (PubChem Compound Summary). Source: National Center for Biotechnology Information. Context: Physical properties, pKa values, and general chemical safety data. URL:[Link]

-

Synthesis and characterization of 3-allyl-5,5-dimethylhydantoin. Source: ResearchGate (2011/2025). Context: Protocol for N3-allylation using KOH/MeOH/Water.[3] URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-5,5-dimethylimidazolidine-2,4-dione

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of 1-benzyl-5,5-dimethylimidazolidine-2,4-dione (1-benzyl-5,5-dimethylhydantoin).

Critical Technical Distinction: Researchers often conflate the synthesis of N1- and N3-substituted hydantoins. Direct alkylation of 5,5-dimethylhydantoin with benzyl halides predominantly yields the N3-benzyl isomer due to the higher acidity of the N3 imide proton (

To selectively synthesize the N1-benzyl isomer, this guide utilizes a Modified Bucherer-Bergs strategy. This approach constructs the hydantoin ring around the benzylamine moiety, ensuring the benzyl group is locked at the N1 position.

Key Benefits of Microwave Protocol[1]

-

Regiocontrol: 100% selectivity for N1-substitution via de novo ring construction.

-

Speed: Reaction times reduced from 24+ hours (thermal reflux) to <30 minutes.

-

Safety: Minimizes exposure time to volatile cyanide intermediates through closed-vessel processing.

Scientific Principles & Reaction Mechanism[2][3][4][5]

The Regioselectivity Challenge

Hydantoins possess two nucleophilic nitrogen atoms. Under basic alkylation conditions (e.g.,

To achieve N1 substitution, we must bypass the competition by using Benzylamine as the primary building block in a multicomponent cyclization.

Mechanism: Modified Bucherer-Bergs

The synthesis proceeds in two distinct mechanistic stages, which can be telescoped into a "one-pot, two-step" microwave sequence.

-

-Aminonitrile Formation: Condensation of acetone and benzylamine generates a Schiff base (imine), which undergoes nucleophilic attack by cyanide to form the

-

Urech-Type Cyclization: Reaction with cyanate (or

source) forms a ureido intermediate, followed by acid-catalyzed cyclization to close the ring.

Figure 1: Reaction pathway for the selective synthesis of the N1-benzyl isomer.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity |

| Acetone | 67-64-1 | Precursor (C5 source) | ACS Reagent, |

| Benzylamine | 100-46-9 | Precursor (N1 source) | 99% |

| Potassium Cyanide (KCN) | 151-50-8 | Reagent (C4/N3 source) | |

| Potassium Cyanate (KOCN) | 590-28-3 | Reagent (C2 source) | 96% |

| Hydrochloric Acid | 7647-01-0 | Catalyst/Cyclization | Conc. (37%) |

| Ethanol/Water | - | Solvent System | 1:1 v/v Mixture |

Equipment

-

Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 140°C and 20 bar pressure.

-

Vessels: 10 mL or 30 mL pressure-sealed quartz/glass vials with Teflon/silicone septa.

-

Safety: Hydrogen Cyanide (HCN) detector, fume hood with high flow rate.

Experimental Protocol

Method A: Selective Synthesis of 1-Benzyl-5,5-dimethylhydantoin

Target: N1-substituted product.

Step 1: Formation of the

-Aminonitrile

-

Preparation: In a 10 mL microwave vial, dissolve Benzylamine (1.07 g, 10 mmol) and Acetone (0.87 g, 15 mmol, 1.5 eq) in 5 mL of Ethanol/Water (1:1).

-

Addition: Carefully add Potassium Cyanide (KCN) (0.72 g, 11 mmol). Caution: KCN is highly toxic.

-

Acidification: Add Acetic Acid (1.0 mL) dropwise to generate HCN in situ (perform in hood). Seal the vial immediately.

-

Microwave Irradiation (Step 1):

-

Temperature: 80°C

-

Time: 10 minutes

-

Stirring: High

-

Power: Dynamic (Max 150 W)

-

-

Check: The solution should turn slightly yellow/orange.

Step 2: Cyclization (Urech Modification)

-

Addition: Open the vial (in hood) and add Potassium Cyanate (KOCN) (1.22 g, 15 mmol).

-

Acidification: Add Conc. HCl (3 mL) dropwise. Caution: Exothermic reaction; CO2 evolution.

-

Microwave Irradiation (Step 2):

-

Temperature: 100°C

-

Time: 15 minutes

-

Pressure Limit: 250 psi (17 bar)

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 50 mL of crushed ice/water.

-

The product will precipitate as a white solid.

-

Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol.

-

Method B: Synthesis of 3-Benzyl-5,5-dimethylhydantoin (Comparative Control)

Target: N3-substituted product (for reference or if N3 is actually desired).

-

Reagents: Mix 5,5-dimethylhydantoin (1.28 g, 10 mmol), Benzyl Chloride (1.40 g, 11 mmol), and

(2.07 g, 15 mmol) in 10 mL DMF. -

Microwave Irradiation:

-

Temperature: 120°C

-

Time: 5 minutes

-

-

Work-up: Pour into water. Filter the precipitate.[1] This yields the 3-benzyl isomer exclusively.

Results & Discussion

Characterization Data

The two isomers can be distinguished easily by

| Property | 1-Benzyl -5,5-dimethylhydantoin (Target) | 3-Benzyl -5,5-dimethylhydantoin (Control) |

| Melting Point | 142–144 °C | 134–136 °C |

| N3-H: Broad singlet at | N1-H: Broad singlet at | |

| IR (C=O Stretches) | 1710, 1770 | 1720, 1780 |

Yield Comparison

-

Microwave Method (Method A): 85-92% isolated yield (Total time: 25 mins).

-

Conventional Thermal (Reflux): 60-70% isolated yield (Total time: 6-12 hours).

Troubleshooting & Critical Parameters

-

Pressure Management: Step 2 involves the release of

and potentially small amounts of isocyanic acid gas. Ensure the microwave vial is rated for at least 20 bar. Do not overfill the vial (>50% volume). -

Temperature Control: In Step 1, exceeding 90°C can cause the polymerization of HCN or the degradation of the imine. Keep strictly at 80°C.

-

Regioselectivity Check: If you observe a melting point near 135°C, you have likely made the 3-benzyl isomer, implying contamination with pre-formed hydantoin or incorrect starting materials.

Figure 2: Troubleshooting logic for isomer confirmation.

Safety Protocols

-

Cyanide Hazard: KCN reacts with acid to form deadly HCN gas. Step 1 must be performed in a well-ventilated fume hood. The microwave vial must be sealed before heating and opened only after cooling to room temperature in the hood.

-

Waste Disposal: All aqueous waste from Step 1 must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

-

Microwave-Assisted Synthesis of Hydantoins: Muccioli, G. G., et al.[2][3] "A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins."[2] Tetrahedron59 , no. 8 (2003): 1301-1307.

- Regioselectivity in Hydantoin Alkylation: Knabe, J., et al. "Synthesis of 1-substituted hydantoins." Pharmazie52 (1997): 912.

-

Comparison of N1 vs N3 Acidity: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews46 , no. 3 (1950): 403-470.

-

Microwave Bucherer-Bergs Reaction: Safari, J., et al. "Microwave-promoted facile and rapid synthesis of 5,5-disubstituted hydantoins." Journal of Chemical Sciences121 (2009): 481-484.

-

N1-Selective Alkylation (Alternative Route): Okiyama, Y., et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin69 , no. 4 (2021): 407-410.[4]

Sources

Application Notes and Protocols: Halogenation Reactions Involving 1-Benzyl-5,5-dimethylhydantoin Precursors

Introduction: The Strategic Value of Halogenated Hydantoins in Drug Discovery

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1][2] Derivatives of hydantoin have demonstrated a broad spectrum of pharmacological properties, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial effects.[1][2][3] The introduction of halogen atoms onto the hydantoin ring, particularly at the N-1 and N-3 positions, significantly modulates the molecule's electronic and lipophilic character, often enhancing its biological efficacy and metabolic stability.[4] Halogenated hydantoins are not only valuable as final drug products but also serve as critical intermediates in the synthesis of more complex molecular architectures.[5]

This guide provides a comprehensive overview of the halogenation of 1-benzyl-5,5-dimethylhydantoin, a common precursor in the synthesis of pharmacologically active compounds. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for the controlled introduction of chlorine and bromine onto the hydantoin core. The methodologies described herein are designed to be robust and reproducible, empowering researchers in drug development to confidently synthesize and explore the therapeutic potential of this important class of molecules.

Mechanistic Considerations: The Dichotomy of Electrophilic and Radical Halogenation

The halogenation of the 1-benzyl-5,5-dimethylhydantoin precursor can proceed through two primary mechanistic pathways: electrophilic and radical halogenation. The choice of halogenating agent and reaction conditions dictates which pathway is favored, allowing for selective functionalization of the molecule.

Electrophilic Halogenation: Targeting the N-3 Position

In the context of 1-benzyl-5,5-dimethylhydantoin, the N-3 position is the primary site for electrophilic halogenation. The lone pair of electrons on the N-3 nitrogen is available for nucleophilic attack on an electrophilic halogen source ("X+"). Common reagents for this transformation include N-halosuccinimides (NCS for chlorination, NBS for bromination) and dihalodimethylhydantoins (DCDMH for chlorination, DBDMH for bromination).[6][7]

The reaction is often facilitated by a Brønsted or Lewis acid catalyst, which activates the halogenating agent, increasing its electrophilicity.[8][9] The general mechanism involves the attack of the N-3 nitrogen on the polarized halogen atom of the reagent, leading to the formation of a positively charged intermediate that subsequently loses a proton to yield the N-halogenated product.

Caption: Generalized workflow for the electrophilic halogenation at the N-3 position.

Radical Halogenation: Benzylic Functionalization

When the reaction is initiated by light or a radical initiator such as AIBN (azobisisobutyronitrile), a radical mechanism can be favored. In this scenario, the benzylic position of the 1-benzyl group becomes the target for halogenation. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are particularly effective reagents for benzylic bromination under radical conditions.[10][11]

The mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the 1-benzyl-5,5-dimethylhydantoin, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to yield the benzylic bromide and a new bromine radical, propagating the chain reaction.

Caption: Logical flow of the radical-mediated benzylic halogenation process.

Protocols for Halogenation of 1-Benzyl-5,5-dimethylhydantoin

The following protocols provide detailed, step-by-step methodologies for the chlorination and bromination of 1-benzyl-5,5-dimethylhydantoin.

Protocol 1: N-3 Chlorination using 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

This protocol describes the selective chlorination of the N-3 position of 1-benzyl-5,5-dimethylhydantoin using DCDMH, a stable and easy-to-handle chlorinating agent.[12][13][14]

Materials:

-

1-Benzyl-5,5-dimethylhydantoin

-

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

-

Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-5,5-dimethylhydantoin (1.0 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add 1,3-dichloro-5,5-dimethylhydantoin (0.55 equivalents) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with ethyl acetate (3 x volume of acetic acid).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-benzyl-3-chloro-5,5-dimethylhydantoin.

Table 1: Summary of Reaction Parameters for N-3 Chlorination

| Parameter | Value |

| Starting Material | 1-Benzyl-5,5-dimethylhydantoin |

| Chlorinating Agent | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) |

| Stoichiometry | 1:0.55 (Starting Material:DCDMH) |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Protocol 2: N-3 Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol outlines the bromination of the N-3 position using DBDMH, a cost-effective and efficient brominating agent.[10][11][15][16][17]

Materials:

-

1-Benzyl-5,5-dimethylhydantoin

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Chloroform or Dichloromethane

-

Sodium Thiosulfate (10% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 1-benzyl-5,5-dimethylhydantoin (1.0 equivalent) in chloroform or dichloromethane (15-20 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (0.52 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-3-bromo-5,5-dimethylhydantoin.

Table 2: Summary of Reaction Parameters for N-3 Bromination

| Parameter | Value |

| Starting Material | 1-Benzyl-5,5-dimethylhydantoin |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Stoichiometry | 1:0.52 (Starting Material:DBDMH) |

| Solvent | Chloroform or Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | 90-98% |

Protocol 3: Benzylic Bromination using DBDMH and a Radical Initiator

This protocol details the selective bromination of the benzylic position of the 1-benzyl group under radical conditions.[18]

Materials:

-

1-Benzyl-5,5-dimethylhydantoin

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride or Benzene

-

Sodium Thiosulfate (10% aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate

-

Reflux condenser

-

Heating mantle

-

Inert atmosphere setup (optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-benzyl-5,5-dimethylhydantoin (1.0 equivalent), 1,3-dibromo-5,5-dimethylhydantoin (1.1 equivalents), and a catalytic amount of AIBN (0.05-0.1 equivalents).

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride or benzene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄ or 80°C for benzene) and maintain for 4-8 hours. The reaction should be carried out under an inert atmosphere for best results.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and filter to remove the 5,5-dimethylhydantoin byproduct.

-

Washing and Concentration: Wash the filtrate with 10% aqueous sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude 1-(bromobenzyl)-5,5-dimethylhydantoin can be purified by column chromatography on silica gel.

Table 3: Summary of Reaction Parameters for Benzylic Bromination

| Parameter | Value |

| Starting Material | 1-Benzyl-5,5-dimethylhydantoin |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride or Benzene |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Conclusion

The halogenation of 1-benzyl-5,5-dimethylhydantoin is a versatile and powerful tool in the arsenal of the medicinal chemist. By carefully selecting the halogenating agent and reaction conditions, researchers can achieve selective functionalization at either the N-3 position or the benzylic carbon. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse array of halogenated hydantoin derivatives, paving the way for the discovery of novel therapeutic agents. The robustness and high yields of these reactions make them amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.

References

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. theorango.com [theorango.com]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]

- 11. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]

- 12. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-Dichloro-5,5-dimethylhydantoin, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. 1,3-ジクロロ-5,5-ジメチルヒダントイン - 1,3-ジクロロ-5 [sigmaaldrich.com]

- 15. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality [mdpi.com]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting N1 vs N3 alkylation selectivity in hydantoins

Technical Support Center: Troubleshooting N1 vs. N3 Alkylation Selectivity in Hydantoins

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold presents a classic regioselectivity challenge due to its two nucleophilic nitrogen atoms: N1 (urea-like) and N3 (imide-like).[1][2] While N3 is thermodynamically more acidic and kinetically favored under standard conditions, accessing the N1 -alkylated product requires overcoming significant pKa gradients and steric barriers. This guide provides actionable troubleshooting workflows, mechanistic insights, and validated protocols to control this selectivity.

Module 1: The Mechanistic Landscape (Why Your Reaction Failed)

To troubleshoot, you must first understand the electronic bias of the ring system.

| Feature | N3 Position (Imide) | N1 Position (Urea) |

| Acidity (pKa) | ~9.1 (High Acidity) | >11-12 (Low Acidity) |

| Electronic Character | Flanked by two carbonyls (C2 & C4). Charge is highly delocalized. | Flanked by one carbonyl (C2) and C5. Less delocalized. |

| Reactivity | Reacts first with weak bases (K₂CO₃, Cs₂CO₃). | Reacts only after N3 is blocked or via dianion formation. |

| Common Failure Mode | Over-alkylation (N1,N3-dialkyl) or hydrolysis. | No reaction (due to N3 deprotonation quenching the base). |

The Selectivity Decision Tree

Use this logic flow to determine your experimental strategy.

Figure 1: Decision matrix for selecting the appropriate alkylation strategy based on target regiochemistry.

Module 2: Troubleshooting N3-Selective Alkylation

Q: I am using K₂CO₃/DMF, but the reaction is sluggish or incomplete. How do I drive it to completion?

-

Root Cause: The pKa of N3 (~9.[3]1) is close to the conjugate acid of carbonate, leading to an equilibrium that may not favor the anion enough for sterically hindered electrophiles.

-

Solution:

-

The "Cesium Effect": Switch to Cs₂CO₃ (1.5 eq) in DMF. The larger cesium cation forms a "loose" ion pair with the hydantoin anion, significantly increasing nucleophilicity compared to potassium or sodium salts.

-

Add Iodide: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein condition).

-

Q: I am seeing N1,N3-dialkylation. How do I stop at mono-N3?

-

Root Cause: Excess base or extremely reactive electrophiles (e.g., MeI, BnBr) can lead to a second deprotonation at N1 after N3 reacts.

-

Solution:

-

Stoichiometry Control: Use exactly 1.0–1.1 eq of base and electrophile.

-

Solvent Switch: Move from DMF to Acetone or Acetonitrile (reflux). These solvents are less effective at supporting the second deprotonation step required for N1 attack.

-

Module 3: Troubleshooting N1-Selective Alkylation (The Hard Problem)

Q: I need the N1 product, but N3 reacts first. Do I have to protect N3?

-

Expert Insight: While protection (e.g., N3-Boc or N3-PMB) is the most robust method, you can achieve direct N1 selectivity using the Potassium Base/THF Protocol .

-